molecular formula C20H18N4O5S2 B2385747 bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether CAS No. 2249547-05-3

bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether

Cat. No.: B2385747
CAS No.: 2249547-05-3
M. Wt: 458.51
InChI Key: DFQOZOWTDZTJEQ-UHFFFAOYSA-N
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Description

Bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether: is a complex organic compound featuring two 3-methyl-1H-pyrazol-1-yl groups connected via a sulfonyl linkage to a central ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether typically involves the condensation of 3-methyl-1-phenylpyrazol-5-one with aromatic aldehydes in the presence of a catalyst. One efficient method uses 1,3-disulfonic acid imidazolium tetrachloroaluminate as a novel, heterogeneous, and reusable catalyst . The reaction is carried out under mild conditions, often at room temperature, and yields high to excellent product purity .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: Bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens for halogenation.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry: Bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: The compound’s pyrazole moiety is known for its biological activity. Derivatives of this compound have been studied for their potential as anticancer agents, due to their ability to induce apoptosis in cancer cells .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .

Mechanism of Action

The mechanism by which bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether exerts its effects is primarily through its interaction with biological targets. The pyrazole moiety can bind to specific enzymes or receptors, modulating their activity. For example, in cancer cells, the compound may induce apoptosis by activating p53-mediated pathways . Additionally, the sulfonyl groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Uniqueness: Bis{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl} ether stands out due to its dual pyrazole-sulfonyl structure, which imparts unique chemical and biological properties. The presence of the sulfonyl groups enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

3-methyl-1-[4-[4-(3-methylpyrazol-1-yl)sulfonylphenoxy]phenyl]sulfonylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S2/c1-15-11-13-23(21-15)30(25,26)19-7-3-17(4-8-19)29-18-5-9-20(10-6-18)31(27,28)24-14-12-16(2)22-24/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQOZOWTDZTJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)N4C=CC(=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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